![molecular formula C24H15ClN2O3 B12461694 2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B12461694.png)
2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a reaction involving 4-chlorophenylfuran and a suitable reagent to form the furan-2-yl moiety.
Condensation Reaction: The final step involves a condensation reaction between the benzoxazole derivative and the furan-2-yl moiety, facilitated by an appropriate catalyst and under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and furan moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Samarium triflate, palladium on carbon.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell signaling pathways, such as kinases, thereby affecting cellular functions.
Receptor Binding: The compound binds to specific receptors, modulating their activity and influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzoxazole: Similar in structure but lacks the furan and chlorophenyl groups.
2-(4-Chlorophenyl)benzoxazole: Contains the chlorophenyl group but not the furan moiety.
2-(1,3-Benzothiazol-2-yl)phenol: Similar heterocyclic structure but with sulfur instead of oxygen in the ring.
Uniqueness
2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL is unique due to the presence of both the furan and chlorophenyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Eigenschaften
Molekularformel |
C24H15ClN2O3 |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-yl)-5-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]phenol |
InChI |
InChI=1S/C24H15ClN2O3/c25-16-7-5-15(6-8-16)22-12-10-18(29-22)14-26-17-9-11-19(21(28)13-17)24-27-20-3-1-2-4-23(20)30-24/h1-14,28H |
InChI-Schlüssel |
IMNHIYAKLYSPNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


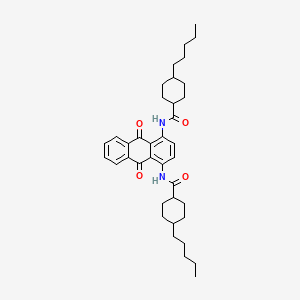
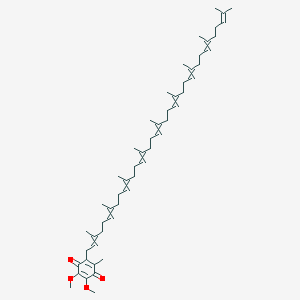
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
![4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461626.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B12461633.png)
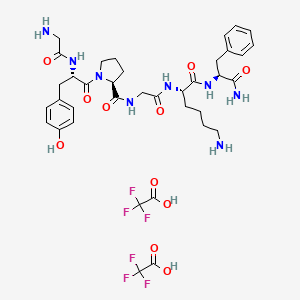
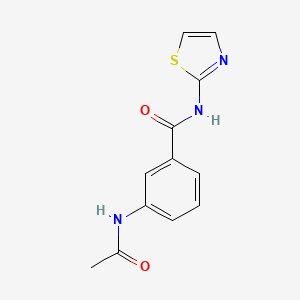
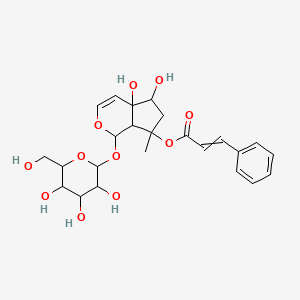
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B12461658.png)
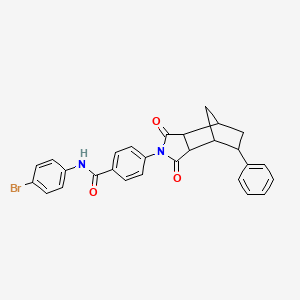
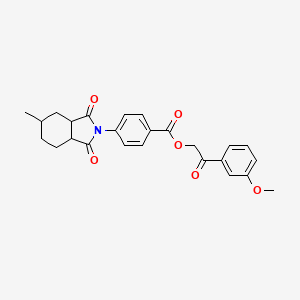
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B12461678.png)
![N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12461683.png)
